N-(2,3-二氢-1H-茚-5-基)乙酰胺

概述

描述

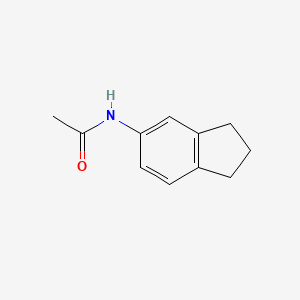

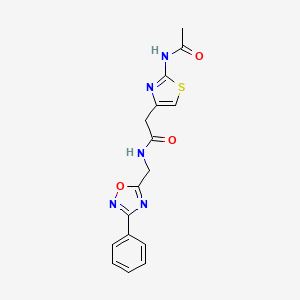

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” is a chemical compound with the molecular formula C11H13NO . It has an average mass of 175.227 Da and a monoisotopic mass of 175.099716 Da .

Molecular Structure Analysis

The molecular structure of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” consists of an indane ring attached to an acetamide group . The indane ring is a fused cyclohexane and benzene ring, which contributes to the compound’s aromaticity .Chemical Reactions Analysis

While specific chemical reactions involving “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” are not available, it’s known that acetamide derivatives can undergo various reactions, including nucleophilic substitution and elimination .Physical And Chemical Properties Analysis

“N-(2,3-Dihydro-1H-inden-5-yl)acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 357.1±31.0 °C at 760 mmHg, and a flash point of 210.8±9.8 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its LogP value is 2.20, indicating its lipophilicity .科学研究应用

药代动力学和药效学

N-(2,3-二氢-1H-茚-5-基)乙酰胺,也称为CHF3381,已被研究其药代动力学和药效学,特别是作为N-甲基-D-天冬氨酸拮抗剂和单胺氧化酶-A抑制剂。该化合物被开发用于治疗神经病性疼痛。值得注意的是,一项研究构建了一个机械模型来描述CHF3381及其代谢物的药代动力学,以及与单胺氧化酶-A活性和心率的关系。该研究发现浓度依赖性地降低了3,4-二羟基苯乙醇(DHPG)的血浆浓度,这是去甲肾上腺素的稳定代谢物,展示了CHF3381的药理作用 (Csajka et al., 2005)。

代谢洞见

一项高分辨率液相色谱研究展示了检测对乙酰氨基酚的多种代谢物的能力,为了解其代谢提供了洞见。这种技术允许分离各种代谢物,揭示了乙酰氨基酚代谢的复杂方面,这可能与了解类似化合物的代谢途径相关 (Mrochek et al., 1974)。

镇痛和退热效果

该化合物与对乙酰氨基酚相关联,后者是一种用于其镇痛和退热效果的药物。对对乙酰氨基酚的代谢物和药代动力学的研究可以为了解类似化合物提供背景。深入研究对乙酰氨基酚的代谢、效果和潜在氧化应激途径可以阐明N-(2,3-二氢-1H-茚-5-基)乙酰胺的相关机制和应用。这些洞见对临床和研究环境都至关重要,有助于更好地了解类似化合物的治疗潜力和安全性 (Antoine et al., 2013)。

作用机制

未来方向

The potential of “N-(2,3-Dihydro-1H-inden-5-yl)acetamide” in the treatment of diseases such as COVID-19 could be a promising area of future research, given its interaction with SARS-CoV-2 nsp1 . Further studies are needed to elucidate its exact mechanism of action and potential therapeutic applications.

属性

IUPAC Name |

N-(2,3-dihydro-1H-inden-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h5-7H,2-4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYOJAPRKMBKEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101347864 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59856-06-3 | |

| Record name | N-(2,3-Dihydro-1H-inden-5-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101347864 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-((4-chlorobenzyl)thio)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2354439.png)

![2,4-Dimethyl-6-(4-propoxyphenyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2354443.png)

![10-[(4-Methylphenyl)sulfonyl]-2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepine](/img/structure/B2354449.png)

![methyl 4-(2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzoate](/img/structure/B2354451.png)

![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)